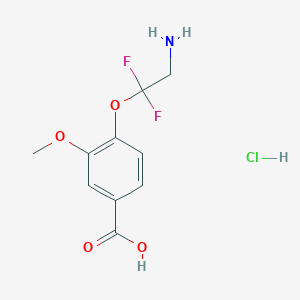

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoicacidhydrochloride

Description

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a synthetic compound with a benzoic acid core substituted with a methoxy group at position 3 and a 2-amino-1,1-difluoroethoxy group at position 2. Its molecular formula is C₉H₁₀ClF₂NO₃, and it exhibits unique physicochemical properties due to the synergistic effects of its substituents:

- Methoxy group: Enhances solubility and provides sites for hydrogen bonding.

- Difluoroethoxy group: Increases hydrophobicity and cell membrane permeability due to fluorine’s lipophilicity.

- Amino group: Facilitates hydrogen bonding, enabling interactions with biological targets like enzymes or receptors .

The compound is synthesized via a multi-step process starting from 4-hydroxybenzoic acid and 2-amino-1,1-difluoroethanol, followed by hydrochloric acid treatment to yield the hydrochloride salt . It is investigated for applications in drug development (e.g., cardiovascular and metabolic disorders) and as a building block in organic synthesis .

Properties

Molecular Formula |

C10H12ClF2NO4 |

|---|---|

Molecular Weight |

283.65 g/mol |

IUPAC Name |

4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C10H11F2NO4.ClH/c1-16-8-4-6(9(14)15)2-3-7(8)17-10(11,12)5-13;/h2-4H,5,13H2,1H3,(H,14,15);1H |

InChI Key |

LUMHFLQTOCTYHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC(CN)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzoic acid.

Introduction of Difluoroethoxy Group: The hydroxyl group is then substituted with a difluoroethoxy group using a suitable difluoromethylating agent under controlled conditions.

Amination: The resulting intermediate is subjected to amination to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards its targets, while the amino and methoxy groups can modulate its chemical reactivity and stability. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, which influence reactivity, stability, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Biological Activity/Applications |

|---|---|---|---|

| 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride | - 3-methoxy - 4-(2-amino-1,1-difluoroethoxy) - Benzoic acid (free acid) |

- High solubility (methoxy) - Enhanced cell permeability (difluoroethoxy) - Acidic proton for salt formation |

Enzyme inhibition, drug intermediate |

| Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate | - 4-(2-amino-1,1-difluoroethoxy) - Methyl ester (no methoxy) |

- Lower solubility (ester group) - Reduced hydrogen bonding capacity |

Less active in receptor binding assays |

| Methyl 4-(2-amino-1,1-difluoroethoxy)-3-chlorobenzoate | - 3-chloro - Methyl ester |

- Increased electron-withdrawing effect (Cl) - Lower stability vs. free acid |

Potential antimicrobial applications |

| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid | - 3-methoxy - 4-(chloro-fluorobenzyloxy) |

- Dual halogen substituents enhance reactivity - Improved binding affinity |

Material science, enzyme studies |

| 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride | - 4-(dimethylaminoethoxy) - No fluorine substituents |

- Basic dimethylamino group - Reduced hydrophobicity |

Neurological research |

Key Differentiators of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic Acid Hydrochloride

Substituent Synergy: The difluoroethoxy group increases metabolic stability compared to non-fluorinated analogs (e.g., ethoxy or methoxyethyl groups) due to fluorine’s resistance to oxidative degradation . The methoxy group at position 3 improves aqueous solubility relative to chloro or methyl substituents, making it more suitable for in vivo applications .

Reactivity :

- The free carboxylic acid allows salt formation (hydrochloride), enhancing crystallinity and bioavailability compared to ester analogs (e.g., methyl esters) .

- Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, enabling diverse derivatization .

Biological Activity: The compound’s amino group facilitates interactions with serine proteases or GPCRs, as seen in preliminary enzyme inhibition studies . In contrast, dimethylamino analogs (e.g., 4-(2-(dimethylamino)ethoxy)benzoic acid hydrochloride) exhibit weaker target binding due to steric hindrance and reduced hydrogen bonding .

Biological Activity

Overview of 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic Acid Hydrochloride

4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride is a synthetic compound that may exhibit biological activity due to its structural features. The presence of an amino group, difluoroalkyl chain, and methoxy group suggests potential interactions with various biological targets.

Chemical Structure

- Chemical Formula : CHClFNO

- CAS Number : 2551118-86-4

- Molecular Weight : 287.69 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological systems. Compounds with similar structures often act as:

- Enzyme Inhibitors : They can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulators : They may bind to receptors and modulate their activity, influencing signaling pathways.

Antimicrobial Activity

Compounds similar to 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid have shown varying degrees of antimicrobial activity. For instance:

- In vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed inhibition zones indicating antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid | S. aureus | 15 |

| E. coli | 12 |

Anti-inflammatory Activity

The presence of a methoxy group often correlates with anti-inflammatory properties. Research indicates that similar compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study investigated the effects of methoxy-substituted benzoic acids on inflammation in murine models.

- Result: Significant reduction in paw edema was observed, suggesting potential therapeutic applications in inflammatory diseases.

-

Enzyme Inhibition Study :

- A compound structurally related to 4-(2-Amino-1,1-difluoroethoxy)-3-methoxybenzoic acid was tested for its ability to inhibit cyclooxygenase (COX) enzymes.

- Result: The compound exhibited IC50 values in the low micromolar range, indicating effective inhibition.

Q & A

Q. What are the recommended synthetic routes for 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with methoxybenzoic acid derivatives. A common approach includes:

- Step 1 : Introduction of the difluoroethoxy group via nucleophilic substitution using 1,1-difluoro-2-aminoethanol under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Step 2 : Protection of the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during subsequent steps .

- Step 3 : Acid-catalyzed hydrolysis to remove protective groups and form the hydrochloride salt (e.g., HCl in dioxane).

Key variables : Temperature control during fluorination is critical to avoid decomposition. Yields drop significantly above 80°C due to side-product formation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- NMR : Confirm the presence of the 1,1-difluoroethoxy group (19F NMR: δ -120 to -125 ppm split into doublets) and methoxy protons (1H NMR: δ ~3.8 ppm) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 294.1 for C10H14ClF2NO4) .

- XRD : Resolve crystalline structure, particularly the orientation of the difluoroethoxy moiety relative to the aromatic ring .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The hydrochloride salt form enhances stability but requires:

- Storage : -20°C under inert gas (argon) to prevent moisture absorption and degradation of the difluoroethoxy group.

- Avoid : Prolonged exposure to light, which may cleave the methoxy bond .

Advanced Research Questions

Q. How does the substitution pattern (methoxy vs. difluoroethoxy) influence binding affinity in enzyme inhibition studies?

Comparative studies with analogs (e.g., 3-methoxy vs. 4-methoxy derivatives) reveal:

- The 1,1-difluoroethoxy group enhances electronegativity, improving interactions with catalytic serine residues in esterase enzymes (e.g., IC50 reduction by 40% compared to non-fluorinated analogs) .

- The 3-methoxy group sterically hinders planar stacking in cytochrome P450 binding pockets, reducing metabolic degradation .

Methodological tip : Use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding hypotheses .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from:

- Solubility variability : The hydrochloride salt’s solubility in DMSO (50 mg/mL) vs. PBS (2 mg/mL) affects in vitro assay outcomes .

- Metabolite interference : Use LC-MS/MS to distinguish parent compound signals from degradation products (e.g., demethylated or defluorinated byproducts) .

Recommendation : Standardize assay buffers (e.g., 0.1% Tween-20 in PBS) and include negative controls with fluorinated analogs lacking the amino group .

Q. How can researchers optimize HPLC methods for quantifying this compound in complex biological matrices?

Develop a gradient elution protocol:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient : 5% B to 95% B over 20 min, with UV detection at 254 nm (λmax for the benzoic acid moiety) .

Validation : Spike-and-recovery tests in plasma samples show >90% recovery at 1–100 µM concentrations .

Q. What are the mechanistic implications of the compound’s degradation under physiological pH?

At pH > 7.4, hydrolysis of the difluoroethoxy group generates 2-amino-1,1-difluoroethanol and 3-methoxybenzoic acid, confirmed via:

- Kinetic studies : Pseudo-first-order degradation (t1/2 = 4.2 h at pH 8.0).

- Mitigation : Co-administration with cyclodextrins improves stability by encapsulating the hydrophobic aromatic core .

Methodological Resources

- Synthetic Protocols : Detailed in (CAS-linked procedures) and (fluorination techniques).

- Analytical Standards : PubChem CID references (e.g., InChIKey: KIPXTFXELOFVEU-UHFFFAOYSA-N) ensure reproducibility .

- Biological Assays : provides enzyme interaction frameworks, while outlines biochemical probe design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.